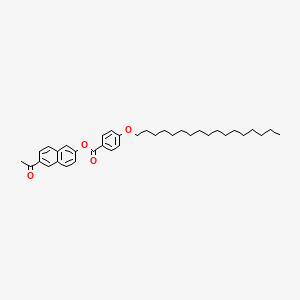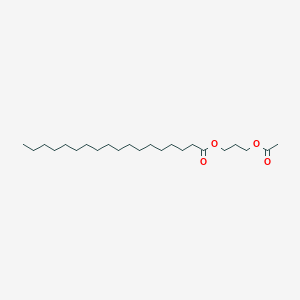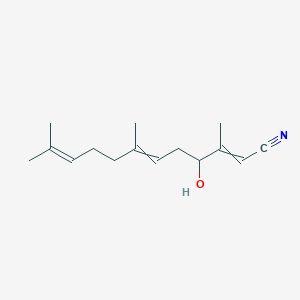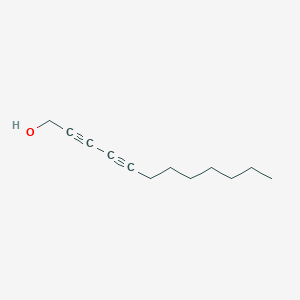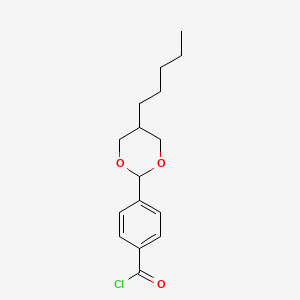
Trimethyl(3-methylidenehept-1-YN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-methylidenehept-1-YN-1-YL)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a silicon atom bonded to a trimethylsilyl group and a heptynyl group with a methylidene substituent.
Vorbereitungsmethoden
The synthesis of Trimethyl(3-methylidenehept-1-YN-1-YL)silane typically involves the reaction of a suitable heptynyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 3-methylidenehept-1-yne with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, which facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Trimethyl(3-methylidenehept-1-YN-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into silanes or silanols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly employed.
Hydrosilylation: The compound can undergo hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds. Catalysts such as platinum or rhodium are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while hydrosilylation can produce various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-methylidenehept-1-YN-1-YL)silane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new synthetic methodologies and catalysts.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows for the selective modification of biomolecules.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with improved properties, such as increased stability or bioavailability.
Industry: this compound is used in the production of advanced materials, including silicones and polymers. Its reactivity and versatility make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl(3-methylidenehept-1-YN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. The molecular targets and pathways involved in these reactions include the activation of the silicon-hydrogen bond and the formation of transition states that lead to the desired products.
Vergleich Mit ähnlichen Verbindungen
Trimethyl(3-methylidenehept-1-YN-1-YL)silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: Similar to this compound, Triethylsilane is used in hydrosilylation reactions and as a reducing agent. it has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.
Triphenylsilane: This compound is another hydrosilylation reagent but has bulkier phenyl groups, which can affect its reactivity and selectivity in reactions.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to a central silicon atom, providing unique reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
90753-22-3 |
|---|---|
Molekularformel |
C11H20Si |
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
trimethyl(3-methylidenehept-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-6-7-8-11(2)9-10-12(3,4)5/h2,6-8H2,1,3-5H3 |
InChI-Schlüssel |
AQQBTESLBSLXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

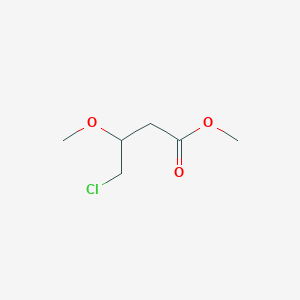

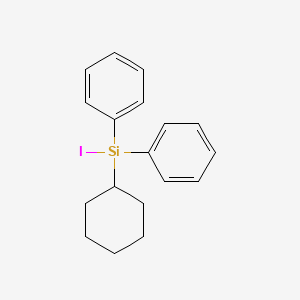
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

